molecular formula C6H11NO3 B13364974 (3R,6S)-6-Methylmorpholine-3-carboxylic acid

(3R,6S)-6-Methylmorpholine-3-carboxylic acid

Cat. No.: B13364974
M. Wt: 145.16 g/mol
InChI Key: BIOFPDNBUUHVRE-CRCLSJGQSA-N
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Description

(3R,6S)-6-Methylmorpholine-3-carboxylic acid is a chiral compound with significant relevance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-6-Methylmorpholine-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with a chiral auxiliary, followed by a series of steps including protection, deprotection, and functional group transformations .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-6-Methylmorpholine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

(3R,6S)-6-Methylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3R,6S)-6-Methylmorpholine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3R,6S)-6-Methylmorpholine-3-carboxylic acid include:

Uniqueness

What sets this compound apart from its similar compounds is its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This unique stereochemistry makes it particularly valuable in the synthesis of chiral molecules and in applications requiring high enantioselectivity .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(3R,6S)-6-methylmorpholine-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-4-2-7-5(3-10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1

InChI Key

BIOFPDNBUUHVRE-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1CN[C@H](CO1)C(=O)O

Canonical SMILES

CC1CNC(CO1)C(=O)O

Origin of Product

United States

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